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Executive Summary
2,6-Difluoropyridine-4-carboxylic acid (CAS No. 88912-23-6) is a fluorinated heterocyclic

compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique

structural features—a pyridine core flanked by two electron-withdrawing fluorine atoms and a

carboxylic acid group—impart specific physicochemical properties that make it a valuable

building block for the synthesis of complex molecules, particularly active pharmaceutical

ingredients (APIs).[2][3] This guide provides a comprehensive analysis of the core physical and

spectroscopic properties of this compound, offering both established data and field-proven

experimental protocols for their validation. The narrative is designed to equip researchers with

the technical understanding and practical methodologies necessary to effectively utilize this

reagent in their work.
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The incorporation of fluorine into organic molecules is a cornerstone of modern drug design,

often leading to enhanced metabolic stability, increased binding affinity, and improved

membrane permeability. When combined with a pyridine scaffold—a privileged structure in

pharmaceuticals—the resulting fluorinated pyridines become powerful synthetic intermediates.

[4] 2,6-Difluoropyridine-4-carboxylic acid is an exemplar of this class. The carboxylic acid

group serves as a versatile synthetic handle for amide bond formation and other

derivatizations, while the difluorinated ring influences the molecule's electronics, acidity, and

overall conformation.[5][6] Understanding its fundamental physical properties is therefore not

merely an academic exercise but a critical prerequisite for its successful application in targeted

synthesis and drug discovery programs.[2]

Core Physicochemical Properties
A molecule's behavior in both reaction flasks and biological systems is dictated by its intrinsic

physical properties. This section details the fundamental characteristics of 2,6-
Difluoropyridine-4-carboxylic acid.

Molecular Structure and Identity
A precise understanding of the molecular identity is the foundation of all chemical research.

Property Value Source(s)

Chemical Name
2,6-Difluoropyridine-4-

carboxylic acid
[1]

CAS Number 88912-23-6

Molecular Formula C₆H₃F₂NO₂ [7]

Molecular Weight 159.09 g/mol [2]

Appearance
Typically a white to off-white

powder or crystalline solid.
[8][9][10]¹

¹Data reported for the isomeric 2,3-Difluoropyridine-4-carboxylic acid, appearance is expected

to be similar.
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Thermal Properties
Thermal stability is a crucial parameter for determining appropriate reaction conditions and

storage protocols.

Melting Point: The precise melting point for 2,6-Difluoropyridine-4-carboxylic acid is not

widely reported in the literature, necessitating experimental determination. For context,

related isomers such as 2,3-Difluoropyridine-4-carboxylic acid have a melting point of 159-

160°C, while 4,6-Difluoro-pyridine-2-carboxylic acid melts at 139-141°C.[8][11] A sharp

melting point is a key indicator of purity.

Boiling Point: As a solid at room temperature, the boiling point is high and often

accompanied by decomposition. Predicted values for related isomers are in the range of

295-378°C at atmospheric pressure, though experimental verification is rarely performed due

to the compound's thermal lability.[8][11]

Solubility Profile
Solubility dictates the choice of solvent for reactions, purification, and analytical

characterization. A preliminary solubility assessment is a critical first step in any experimental

workflow.

General Behavior: The presence of the polar carboxylic acid group and the pyridine nitrogen

suggests solubility in polar protic solvents. The isomeric 2,3-Difluoropyridine-4-carboxylic

acid is reported to be soluble in methanol.[10]

Expected Solubility:

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and polar protic

solvents like methanol and ethanol.

Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and

dichloromethane.

Insoluble: Expected in nonpolar solvents like hexanes and toluene.

Acidity (pKa)
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The pKa value is a measure of the compound's acidity and is fundamental to its reactivity and

its ionization state in physiological environments.

Influencing Factors: The acidity of the carboxylic acid proton is significantly enhanced by the

strong electron-withdrawing inductive effect of the two fluorine atoms on the pyridine ring.

This effect stabilizes the conjugate base (carboxylate anion), shifting the equilibrium towards

dissociation.

Predicted Values: While an experimental pKa for the title compound is not readily available,

predicted values for related isomers are quite low. 2,3-Difluoropyridine-4-carboxylic acid has

a predicted pKa of 2.10, and 4,6-Difluoro-pyridine-2-carboxylic acid has a predicted pKa of

2.96.[10][11] This places 2,6-Difluoropyridine-4-carboxylic acid in the category of a

relatively strong organic acid, comparable to some phosphoric acids.[12]

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The

following sections describe the expected spectral characteristics of 2,6-Difluoropyridine-4-
carboxylic acid.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of this compound is dominated by features of the carboxylic acid and the fluorinated aromatic

ring.[13]
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Functional Group
Expected Absorption
Range (cm⁻¹)

Characteristics

O-H Stretch (Carboxylic Acid) 3300 - 2500
Very broad and strong, due to

hydrogen bonding.[14]

C-H Stretch (Aromatic) 3100 - 3000
Sharp, medium to weak

intensity.

C=O Stretch (Carbonyl) 1760 - 1690 Very strong and sharp.[14]

C=C, C=N Stretch (Aromatic

Ring)
1600 - 1450

Multiple medium to strong

bands.

C-F Stretch 1300 - 1100 Strong, often complex bands.

C-O Stretch (Carboxylic Acid) 1320 - 1210 Strong intensity.[14]

O-H Bend (Carboxylic Acid) 1440-1395 and 950-910 Medium intensity, broad.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the chemical environment of the fluorine atoms.

¹H NMR: The proton spectrum is expected to be simple, showing only the signals for the two

equivalent aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid.

Aromatic Protons (H3, H5): A singlet or a finely split multiplet expected in the δ 7.5-8.5

ppm range.

Carboxylic Acid Proton (-COOH): A very broad singlet, typically δ > 10 ppm, which is

exchangeable with D₂O.

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, with

their chemical shifts influenced by the attached fluorine and oxygen atoms.

Carbonyl Carbon (C=O): Deshielded, expected in the δ 160-170 ppm range.[15][16]
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Fluorine-Bearing Carbons (C2, C6): Expected in the δ 155-165 ppm range, exhibiting a

large one-bond C-F coupling constant (¹JCF).

Carboxylic-Acid-Bearing Carbon (C4): Expected around δ 140-150 ppm.

Aromatic Carbons (C3, C5): Expected in the δ 110-120 ppm range, showing smaller C-F

couplings.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected

for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the

aromatic protons. Based on data for 2,6-difluoropyridine, the chemical shift would be in the

region of -60 to -80 ppm relative to CFCl₃.[17]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 159.09) should be

observable, though it may be weak for carboxylic acids.[18]

Key Fragmentation: The most characteristic fragmentation is the loss of the hydroxyl radical

(•OH, -17 amu) followed by the loss of carbon monoxide (CO, -28 amu). Alpha cleavage of

the C-C bond next to the ring can also occur. The base peak in many carboxylic acid

derivatives is often the acylium ion (R-CO⁺).[16][18]

Experimental Protocols & Workflows
Trustworthiness in research is built on reproducible, self-validating protocols. The following

section outlines methodologies for verifying the physical properties discussed.

Logical Workflow for Property Determination
The characterization of a chemical sample follows a logical progression, starting with basic

properties and moving to more complex structural elucidation.
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Initial Assessment

Purity & Thermal Properties

Structural Verification

Visual Inspection
(Color, Form)

Solubility Screening
(Polar & Nonpolar Solvents)

Thin-Layer Chromatography
(Purity Check)

Melting Point Determination
(Capillary Method)

IR Spectroscopy
(Functional Groups)

If pure

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(Molecular Weight)

Click to download full resolution via product page

Caption: Standard workflow for physical and structural characterization.
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Protocol: Melting Point Determination
Objective: To determine the melting range of the solid sample as an indicator of purity.

Methodology:

Sample Preparation: Finely crush a small amount of the crystalline sample on a watch

glass.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount (2-3 mm height) into the sealed end.

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

Measurement: Heat the sample rapidly to about 20°C below the expected melting point,

then reduce the heating rate to 1-2°C per minute.

Observation: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes a clear liquid (completion). A pure

compound will have a sharp melting range of <2°C.

Protocol: Spectroscopic Sample Preparation
Objective: To prepare a sample for analysis by NMR, IR, and MS.

Causality: The choice of solvent and method is critical to avoid interference with the

measurement and to ensure sample homogeneity.

Methodology:

NMR Spectroscopy:

Accurately weigh ~5-10 mg of the compound.

Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean

vial. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.
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Transfer the solution to a 5 mm NMR tube. The sample is now ready for ¹H, ¹³C, and ¹⁹F

analysis.

IR Spectroscopy (ATR):

Place a small, solvent-free sample of the powder directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Apply pressure to ensure good contact and collect the spectrum. This method requires

minimal sample preparation.

Mass Spectrometry (ESI):

Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like

methanol or acetonitrile.

If necessary, add a trace amount of a modifier (e.g., formic acid for positive mode,

ammonium hydroxide for negative mode) to promote ionization.

Infuse the solution directly into the electrospray ionization (ESI) source.

Handling, Storage, and Safety
As a Senior Application Scientist, I must emphasize that proper handling is paramount for both

researcher safety and maintaining compound integrity.

Safety Precautions:

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.[19]

Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[20]

In case of contact with eyes or skin, rinse immediately and thoroughly with water.[21][22]

Storage Conditions:
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Store in a tightly sealed container to prevent moisture absorption.

Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids,

and bases.[21][23]

For long-term stability, refrigeration under an inert atmosphere is recommended.[20]

Conclusion
2,6-Difluoropyridine-4-carboxylic acid is a specialized reagent with a distinct set of physical

properties defined by its unique electronic and structural arrangement. Its high acidity, specific

thermal characteristics, and clear spectroscopic signature make it a well-defined building block

for advanced chemical synthesis. The experimental protocols and data provided in this guide

serve as a robust foundation for scientists and developers to confidently integrate this

compound into their research, enabling the creation of novel molecules with tailored functions

in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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